1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor.
1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes.
Dinitrochlorobenzene has been used in trials studying the treatment of HIV Infections.
Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart.
A skin irritant that may cause dermatitis of both primary and allergic types. Contact sensitization with DNCB has been used as a measure of cellular immunity. DNCB is also used as a reagent for the detection and determination of pyridine compounds.
Brand Name: Vulcanchem
CAS No.: 97-00-7
VCID: VC20817753
InChI: InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Molecular Formula: C6H3ClN2O4
C6H3ClN2O4
C6H3Cl(NO2)2
Molecular Weight: 202.55 g/mol

1-Chloro-2,4-dinitrobenzene

CAS No.: 97-00-7

Cat. No.: VC20817753

Molecular Formula: C6H3ClN2O4
C6H3ClN2O4
C6H3Cl(NO2)2

Molecular Weight: 202.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,4-dinitrobenzene - 97-00-7

Specification

Description 1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor.
1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes.
Dinitrochlorobenzene has been used in trials studying the treatment of HIV Infections.
Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart.
A skin irritant that may cause dermatitis of both primary and allergic types. Contact sensitization with DNCB has been used as a measure of cellular immunity. DNCB is also used as a reagent for the detection and determination of pyridine compounds.
CAS No. 97-00-7
Molecular Formula C6H3ClN2O4
C6H3ClN2O4
C6H3Cl(NO2)2
Molecular Weight 202.55 g/mol
IUPAC Name 1-chloro-2,4-dinitrobenzene
Standard InChI InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
Standard InChI Key VYZAHLCBVHPDDF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Boiling Point 315 °C
Colorform Yellow crystals
Pale yellow needles
Flash Point 382 °F (NFPA, 2010)
179 °C
382 °F (194 °C)
Melting Point 52-54 °C
MELTING POINT: 43 °C /BETA FORM, UNSTABLE/
MP: 27 °C /GAMMA FORM, UNSTABLE/
54 °C

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